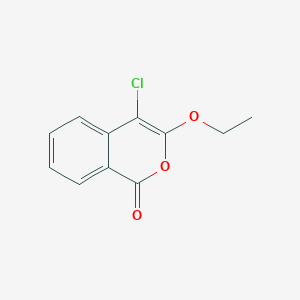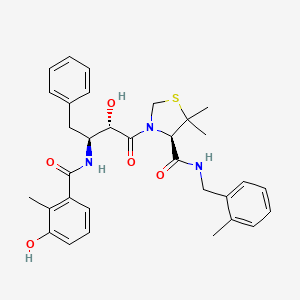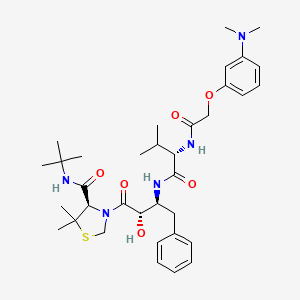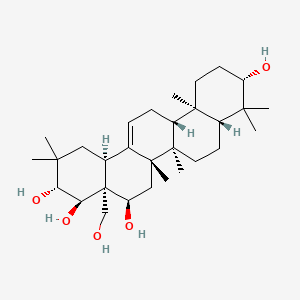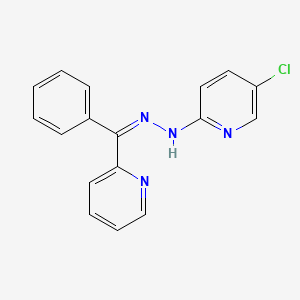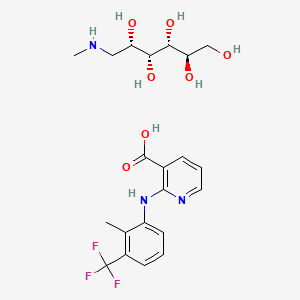
氟尼辛甲胺
描述
Flunixin meglumine is a potent, non-narcotic, non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine. It is primarily used to control inflammation and pain in animals, particularly in horses, cattle, and pigs. The compound is known for its analgesic, antipyretic, and anti-inflammatory properties, making it a valuable tool in managing various conditions such as colic in horses, bovine respiratory disease, and endotoxemia .
科学研究应用
氟尼辛美格鲁明具有广泛的科学研究应用,包括:
化学: 它被用作研究 NSAID 合成和反应的模型化合物。
生物学: 对氟尼辛美格鲁明的研究集中在其对细胞过程、炎症和疼痛通路的影响。
医学: 该化合物因其在兽医中的治疗作用而得到广泛研究,特别是在管理动物的疼痛和炎症方面。
工业: 氟尼辛美格鲁明用于制药行业开发兽药和制剂 .
作用机制
氟尼辛美格鲁明主要通过抑制环氧合酶 (COX) 酶来发挥其作用。通过抑制 COX,该化合物减少了前列腺素和血栓烷的形成,这些是炎症、疼痛和发热的关键介质。 这种抑制导致氟尼辛美格鲁明观察到的止痛、抗炎和退热作用 .
生化分析
Biochemical Properties
Flunixin meglumine interacts with the cyclooxygenase (COX) enzymes, acting as a potent inhibitor . By inhibiting COX, it disrupts the arachidonic acid cascade, reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain perception, and fever .
Cellular Effects
Flunixin meglumine has significant effects on various types of cells and cellular processes. It is known to control acute inflammation associated with respiratory disease in cattle . In horses, it alleviates inflammation and pain associated with musculoskeletal disorders . In pigs, it is used as an adjunctive therapy in the treatment of swine respiratory diseases .
Molecular Mechanism
The molecular mechanism of action of flunixin meglumine involves its binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .
Temporal Effects in Laboratory Settings
Flunixin meglumine exhibits a short plasma half-life of approximately 1.6-2.5 hours in horses and 4 hours in cattle . Its effects can persist for up to 30 hours, likely due to accumulation at inflammatory sites .
Dosage Effects in Animal Models
The effects of flunixin meglumine can vary with different dosages in animal models. For instance, a single dose of 1 mg/kg appears safe for use in white rhinoceros . Exceeding the recommended dose or duration of treatment can increase the risk of toxicity .
Metabolic Pathways
Flunixin meglumine is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes . This inhibition disrupts the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .
Transport and Distribution
Flunixin meglumine is extensively distributed in the body following administration . It is >98% protein-bound at all physiologically relevant concentrations, suggesting that it may interact with various transporters or binding proteins .
准备方法
合成路线和反应条件
氟尼辛美格鲁明的合成涉及多个步骤。一种常见的方法是从 2-氯烟酸与 2-甲基-3-三氟甲基苯胺在碱(如氢氧化钠)存在下的反应开始。该反应形成氟尼辛,然后与 N-甲基葡萄糖胺反应生成氟尼辛美格鲁明。 反应条件通常涉及在异丙醇等溶剂中回流 .
工业生产方法
氟尼辛美格鲁明的工业生产通常采用以硼酸为催化剂的无溶剂合成方法。该方法因其简单性、高产率和环保性而具有优势。 该过程包括用硼酸催化活化 2-氯烟酸,然后与 2-甲基-3-三氟甲基苯胺反应,并在回流条件下形成美格鲁明盐 .
化学反应分析
反应类型
氟尼辛美格鲁明会发生各种化学反应,包括:
氧化: 氟尼辛可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变氟尼辛美格鲁明中存在的官能团。
常用试剂和条件
氟尼辛美格鲁明反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及硼酸等各种催化剂。 反应条件通常包括受控温度、特定 pH 值和使用异丙醇和乙醇等溶剂 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可以产生氟尼辛的各种氧化衍生物,而取代反应可以产生一系列取代的氟尼辛化合物 .
相似化合物的比较
类似化合物
氟尼辛美格鲁明与其他 NSAID 类似,例如:
苯妥英: 另一种用于兽医的 NSAID,因其抗炎和止痛特性而闻名。
酮洛芬: 一种用于管理动物疼痛和炎症的 NSAID。
独特性
氟尼辛美格鲁明因其高效力和快速起效而独树一帜。它比其他 NSAID(如苯妥英和酮洛芬)明显更有效,使其在管理动物的急性疼痛和炎症方面特别有效。 此外,它能够抑制 COX-1 和 COX-2 酶,使其具有广谱抗炎作用 .
属性
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCHNLNRBULBU-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42461-84-7 | |
| Record name | Flunixin meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunixin meglumine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUNIXIN MEGLUMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNIXIN MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flunixin meglumine is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes [, , , ].
A: COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, Flunixin meglumine reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects [, , , , ].
A: COX-1 is constitutively expressed and plays a role in maintaining gastrointestinal mucosal integrity. Therefore, preferential inhibition of COX-1 by Flunixin meglumine can increase the risk of gastrointestinal ulceration [, , , ].
A: Some studies suggest that Flunixin meglumine may exert anti-inflammatory effects through mechanisms independent of COX inhibition. This includes the inhibition of the proinflammatory transcription factor nuclear factor kappa B (NFκB) [, ].
A: Flunixin meglumine, when administered intravenously or added to bathing solutions, has been shown to decrease short circuit current (Isc) in the equine right ventral colon. This effect is thought to be mediated through the inhibition of prostaglandin-mediated chloride secretion [].
ANone: The molecular formula of Flunixin meglumine is C14H11ClF3NO4 • C7H17NO5, and its molecular weight is 480.9 g/mol.
A: The pharmacokinetics of Flunixin meglumine can vary significantly between species. For instance, donkeys have been shown to have a significantly lower area under the curve (AUC) and mean residence time compared to horses and mules []. In white rhinoceroses, a single oral dose of Flunixin meglumine resulted in a mean peak plasma concentration (Cmax) of 1,207 ng/ml occurring at 3 hours post-administration, with a geometric mean elimination half-life of 8.3 hours [].
A: Yes, the route of administration can impact the pharmacokinetics of Flunixin meglumine. For example, in foals, oral administration was associated with the development of oral ulcers, while intramuscular administration did not cause such ulcers [].
A: Flunixin meglumine, when administered intravenously, was found to be more effective than meloxicam or carprofen in minimizing PGE2 concentrations in the aqueous humor of dogs with experimentally induced uveitis [].
ANone: Researchers have used various animal models to evaluate the efficacy of Flunixin meglumine in different conditions. These include:
- Equine colic: Studies have investigated the impact of Flunixin meglumine on intestinal repair following ischemic injury in horses undergoing colic surgery [, , ].
- Endotoxemia: The efficacy of Flunixin meglumine in ameliorating the effects of endotoxemia has been studied in horses, dogs, and mice [, , , , , ].
- Bovine mastitis: The use of Flunixin meglumine as an adjunct treatment for endotoxin-induced mastitis has been evaluated in cows [].
- Respiratory disease in calves: Studies have investigated the efficacy of Flunixin meglumine as an adjunct to antibacterial treatment in calves with respiratory disease [, ].
A: Research shows that Flunixin meglumine can prevent pregnancy loss in mares exposed to endotoxins, but its administration needs to be initiated early in the course of endotoxemia, even before clinical signs are apparent [].
A: Yes, Flunixin meglumine has been evaluated in clinical trials, including a multicenter, blinded, randomized trial comparing its use with Firocoxib in horses with small intestinal strangulating obstruction [].
A: Flunixin meglumine, like other NSAIDs, can cause gastrointestinal ulceration, particularly with prolonged use or high doses [, , , , ]. In foals, oral administration of Flunixin meglumine was associated with the development of oral ulcers []. One study in dogs reported that Flunixin meglumine, when administered in combination with endotoxin, caused gastric ulcerations [].
A: A study investigating the effects of Flunixin meglumine in a rat rhabdomyolysis model found that while it seemed to reduce muscle injury, it exacerbated kidney damage, raising concerns about its use in such cases [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


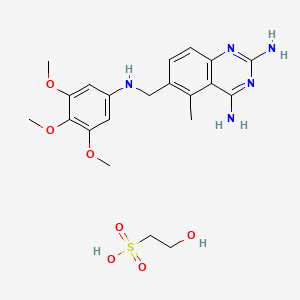
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
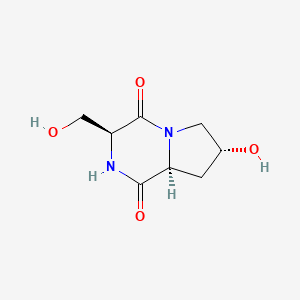
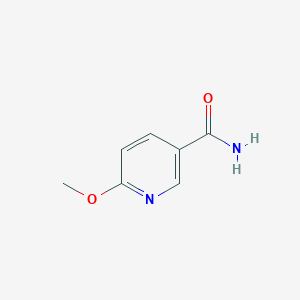
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

